2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride
Description
Systematic IUPAC Name Derivation and Isomeric Considerations
The IUPAC name of this compound is derived through hierarchical prioritization of functional groups and substituents. The parent chain is acetic acid, with a secondary amine substituent at the second carbon position. The amine group is bonded to two distinct alkyl chains: a 2-methoxyethyl group and a 3,3,3-trifluoro-2-hydroxypropyl group. The methoxyethyl substituent (CH₂CH₂OCH₃) is named as a methoxy-terminated ethyl chain, while the trifluoro-hydroxypropyl group (CF₃-CH(OH)-CH₂-) incorporates a hydroxyl group at the second carbon and three fluorine atoms at the third carbon.
Stereoisomerism arises primarily from the chiral center at the second carbon of the trifluoro-hydroxypropyl moiety. The hydroxyl and trifluoromethyl groups create a tetrahedral geometry, enabling R/S enantiomerism. However, the absence of explicit stereochemical descriptors in the provided nomenclature suggests the compound is either a racemic mixture or the stereochemistry is unspecified in current literature.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₉H₁₆ClF₃NO₅ , calculated as follows:
- Carbon : 2 (acetic acid) + 3 (methoxyethyl) + 3 (trifluoro-hydroxypropyl) + 1 (amine) = 9.
- Hydrogen : 4 (acetic acid) + 7 (methoxyethyl) + 5 (trifluoro-hydroxypropyl) + 1 (amine proton) + 1 (hydrochloride) = 18.
- Other atoms : 1 Cl (hydrochloride), 3 F, 1 N, and 5 O.
The molecular weight is 316.67 g/mol , derived from the sum of atomic masses:
$$
(9 \times 12.01) + (18 \times 1.01) + (35.45) + (3 \times 19.00) + (14.01) + (5 \times 16.00) = 316.67 \, \text{g/mol}.
$$
Crystallographic Data and Hydrogen Bonding Networks
While explicit crystallographic data for this compound are unavailable, structural analogs provide insights. The carboxylic acid group (-COOH) and hydroxyl group (-OH) on the trifluoro-hydroxypropyl chain act as hydrogen bond donors, while the ether oxygen in the methoxyethyl group and the chloride ion serve as acceptors. In related compounds, such as trifluoroacetic acid, cyclic dimer formation via O-H∙∙∙O hydrogen bonds is common. For this hydrochloride salt, ionic interactions between the protonated amine (-NH⁺) and chloride (Cl⁻) dominate the lattice structure, likely stabilizing a monoclinic or orthorhombic crystal system.
| Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|
| -COOH | Ether oxygen (OCH₃) |
| -OH (propyl chain) | Chloride ion (Cl⁻) |
| -NH⁺ | Carbonyl oxygen (C=O) |
Comparative Analysis with Structural Analogs (e.g., 3,3,3-Trifluoro-2-Hydroxy-2-Methylpropionic Acid Derivatives)
The target compound shares structural motifs with 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid derivatives, such as (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Key differences include:
- Amino Acid Backbone : The acetic acid core in the target compound introduces a zwitterionic character upon protonation, absent in simpler propionic acid analogs.
- Solubility : The hydrochloride salt and polar groups (e.g., -OH, -OCH₃) enhance water solubility compared to non-ionic analogs.
- Reactivity : The secondary amine facilitates nucleophilic reactions, enabling functionalization not possible in carboxylic acid-only derivatives.
For instance, the trifluoro-hydroxypropyl group in both compounds confers electrophilicity at the carbonyl carbon, but the amino group in the target compound allows for peptide-like bonding, expanding its utility in pharmaceutical synthesis.
Properties
Molecular Formula |
C8H15ClF3NO4 |
|---|---|
Molecular Weight |
281.66 g/mol |
IUPAC Name |
2-[2-methoxyethyl-(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H14F3NO4.ClH/c1-16-3-2-12(5-7(14)15)4-6(13)8(9,10)11;/h6,13H,2-5H2,1H3,(H,14,15);1H |
InChI Key |
DOQZWCFSWLESAL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CC(C(F)(F)F)O)CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Reagents and Materials
| Reagent | Function | Purity |
|---|---|---|
| Glycine | Starting material | ≥99.0% |
| 2-Methoxyethyl bromide | Alkylating agent | ≥98.0% |
| 3,3,3-Trifluoro-2-hydroxypropyl tosylate | Alkylating agent | ≥97.0% |
| Potassium carbonate | Base | Anhydrous, ≥99.0% |
| Sodium hydroxide | Base | ≥98.0% |
| Hydrochloric acid | Salt formation | 37%, ACS grade |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous, ≥99.8% |
| Ethanol | Solvent | Absolute, ≥99.5% |
| Diethyl ether | Precipitation solvent | Anhydrous, ≥99.0% |
Procedure
- In a 500 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 7.5 g (0.1 mol) of glycine in 150 mL of DMF.
- Add 27.6 g (0.2 mol) of anhydrous potassium carbonate and stir the mixture for 30 minutes at room temperature.
- Add 13.9 g (0.1 mol) of 2-methoxyethyl bromide dropwise over 30 minutes while maintaining the temperature at 50-60°C.
- Continue stirring for 4-6 hours at 60°C until TLC indicates complete consumption of the starting material.
- Cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to remove DMF.
- Dissolve the residue in 100 mL of water, adjust the pH to 10 with 2M sodium hydroxide, and extract with ethyl acetate (3 × 50 mL) to remove any unreacted alkylating agent.
- Adjust the aqueous phase to pH 7 with dilute hydrochloric acid.
- Add 23.1 g (0.1 mol) of 3,3,3-trifluoro-2-hydroxypropyl tosylate and heat the mixture at 70°C for 8-10 hours.
- Cool the reaction mixture, adjust the pH to 2.0 with concentrated hydrochloric acid, and concentrate under reduced pressure.
- Recrystallize the crude product from ethanol/diethyl ether to obtain the pure hydrochloride salt.
Yield and Characterization
The sequential alkylation method typically provides 2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride in 65-72% yield with a purity of 95-97%. The product is characterized by:
- Melting point: 127-129°C
- Appearance: White to off-white crystalline powder
- Solubility: Freely soluble in water, soluble in methanol, slightly soluble in ethanol
- 1H NMR (D2O): δ 4.82 (m, 1H), 4.05 (s, 2H), 3.75-3.62 (m, 2H), 3.58-3.45 (m, 2H), 3.38 (s, 3H), 3.32-3.15 (m, 2H)
- 19F NMR (D2O): δ -75.8 (d, J = 7.5 Hz, 3F)
Reductive Amination Approach
Reagents and Materials
| Reagent | Function | Purity |
|---|---|---|
| 2-Methoxyacetaldehyde | Aldehyde component | ≥95.0% |
| 3,3,3-Trifluoro-2-hydroxypropylamine | Amine component | ≥96.0% |
| Ethyl bromoacetate | Glycine equivalent | ≥98.0% |
| Sodium cyanoborohydride | Reducing agent | ≥95.0% |
| Lithium hydroxide | Hydrolysis reagent | ≥98.0% |
| Hydrochloric acid | Salt formation | 37%, ACS grade |
| Methanol | Solvent | Anhydrous, ≥99.8% |
| Dichloromethane | Extraction solvent | ≥99.5% |
| Tetrahydrofuran | Solvent | Anhydrous, ≥99.9% |
Procedure
- In a 250 mL round-bottomed flask, dissolve 8.81 g (0.1 mol) of 2-methoxyacetaldehyde in 100 mL of methanol.
- Add 14.11 g (0.1 mol) of 3,3,3-trifluoro-2-hydroxypropylamine and stir for 1 hour at room temperature to form the imine.
- Cool the mixture to 0-5°C and add 6.31 g (0.1 mol) of sodium cyanoborohydride in small portions over 30 minutes.
- Allow the mixture to warm to room temperature and stir for 12 hours.
- Acidify the mixture to pH 2 with concentrated hydrochloric acid, stir for 30 minutes, and then basify to pH 9 with potassium carbonate.
- Extract the secondary amine with dichloromethane (3 × 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
- Dissolve the amine in 100 mL of THF, add 16.7 g (0.1 mol) of ethyl bromoacetate and 13.8 g (0.1 mol) of potassium carbonate.
- Reflux the mixture for 8 hours, cool, filter, and concentrate.
- Dissolve the crude ester in a mixture of THF/methanol/water (3:1:1, 100 mL) and add 4.8 g (0.2 mol) of lithium hydroxide.
- Stir at room temperature for 4 hours, acidify to pH 1 with concentrated hydrochloric acid, and concentrate to dryness.
- Extract the residue with hot ethanol, filter, cool, and precipitate the product by adding diethyl ether.
Yield and Characterization
The reductive amination approach typically yields 58-65% of 2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride with a purity of 94-96%. Characterization data matches that obtained from the sequential alkylation method.
Direct Condensation of Glycine Derivatives
Reagents and Materials
| Reagent | Function | Purity |
|---|---|---|
| N-(2-Methoxyethyl)glycine | Starting material | ≥97.0% |
| 3,3,3-Trifluoro-2-hydroxypropyl bromide | Alkylating agent | ≥95.0% |
| Cesium carbonate | Base | ≥99.0% |
| Hydrochloric acid | Salt formation | 37%, ACS grade |
| Acetonitrile | Solvent | Anhydrous, ≥99.9% |
| Water | Reaction medium | HPLC grade |
| Ethanol | Recrystallization solvent | Absolute, ≥99.5% |
Procedure
- In a 250 mL round-bottomed flask, dissolve 13.1 g (0.1 mol) of N-(2-methoxyethyl)glycine in 100 mL of water.
- Add 32.6 g (0.1 mol) of cesium carbonate and stir until completely dissolved.
- Add 19.5 g (0.1 mol) of 3,3,3-trifluoro-2-hydroxypropyl bromide in 50 mL of acetonitrile dropwise over 1 hour.
- Heat the mixture at 60°C for 18 hours, monitoring by TLC for completion.
- Cool to room temperature, concentrate to remove acetonitrile, and extract with dichloromethane (3 × 50 mL) to remove any unreacted bromide.
- Acidify the aqueous phase to pH 1 with concentrated hydrochloric acid and concentrate to dryness.
- Extract the residue with hot ethanol (3 × 50 mL), filter, and concentrate to approximately 50 mL.
- Add diethyl ether slowly until cloudiness appears, and then cool to 0-5°C to complete precipitation.
- Filter the precipitate, wash with cold diethyl ether, and dry under vacuum at 40°C for 24 hours.
Yield and Characterization
This method typically provides a yield of 70-78% with a purity of 95-98%. The product exhibits identical spectroscopic and physical properties to those obtained from the previous methods.
Chloroacetic Acid Derivative Approach
Reagents and Materials
| Reagent | Function | Purity |
|---|---|---|
| 2-Methoxyethylamine | Amine component | ≥98.0% |
| 3,3,3-Trifluoro-2-hydroxypropylamine | Amine component | ≥96.0% |
| Chloroacetic acid | Glycine precursor | ≥99.0% |
| Sodium hydroxide | Base | ≥98.0% |
| Hydrochloric acid | Salt formation | 37%, ACS grade |
| Water | Reaction medium | HPLC grade |
| Ethanol | Recrystallization solvent | Absolute, ≥99.5% |
Procedure
- In a 500 mL round-bottomed flask, dissolve 7.5 g (0.1 mol) of 2-methoxyethylamine in 100 mL of water and cool to 0-5°C.
- Add 9.45 g (0.1 mol) of chloroacetic acid and adjust the pH to 10-11 with 4M sodium hydroxide.
- Heat the mixture at 70-80°C for 4 hours, maintaining the pH at 10-11 by periodic addition of sodium hydroxide solution.
- Cool the mixture to room temperature and add 14.1 g (0.1 mol) of 3,3,3-trifluoro-2-hydroxypropylamine.
- Add 9.45 g (0.1 mol) of chloroacetic acid and maintain the pH at 10-11 with sodium hydroxide solution.
- Heat the mixture at 80°C for 6 hours, monitoring by TLC.
- Cool the reaction mixture, adjust the pH to 1 with concentrated hydrochloric acid, and concentrate to dryness.
- Extract the residue with hot ethanol, filter, concentrate to approximately 50 mL, and precipitate by adding diethyl ether.
- Recrystallize from ethanol/diethyl ether to obtain the pure product.
Yield and Characterization
The chloroacetic acid derivative approach typically yields 62-70% of the target compound with a purity of 93-96%. The product shows consistent analytical data with previous methods.
Comparison of Preparation Methods
| Method | Average Yield (%) | Purity (%) | Reaction Time (h) | Cost Efficiency | Scale-up Potential |
|---|---|---|---|---|---|
| Sequential Alkylation | 65-72 | 95-97 | 12-16 | Medium | High |
| Reductive Amination | 58-65 | 94-96 | 24-30 | Low | Medium |
| Direct Condensation | 70-78 | 95-98 | 18-20 | High | High |
| Chloroacetic Acid Approach | 62-70 | 93-96 | 10-12 | Medium | Medium |
Purification Techniques
Recrystallization
The most effective recrystallization solvent system for 2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride is ethanol/diethyl ether. Typically, the crude product is dissolved in the minimum amount of hot ethanol (50-60°C), filtered while hot, and then diethyl ether is added until cloudiness appears. The solution is then cooled slowly to 0-5°C to maximize crystal formation and purity.
Chromatographic Purification
For analytical grade material (>99% purity), reversed-phase preparative HPLC can be employed:
| Parameter | Condition |
|---|---|
| Column | C18, 250 × 21.2 mm, 10 μm |
| Mobile Phase | Gradient of 0.1% TFA in water/acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV at 210 nm |
| Sample Loading | 1 g dissolved in 10 mL of mobile phase |
Fractions containing the product are combined, neutralized with dilute ammonium hydroxide, and lyophilized. The free base is then converted to the hydrochloride salt by dissolving in the minimum amount of water, adding concentrated hydrochloric acid to pH 1, and lyophilizing again.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
|---|---|
| Column | C18, 150 × 4.6 mm, 5 μm |
| Mobile Phase | 0.1% Phosphoric acid in water/acetonitrile (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 μL |
| Run Time | 15 minutes |
| Retention Time | Approximately 7.5 minutes |
Gas Chromatography (GC)
For detection of residual solvents:
| Parameter | Condition |
|---|---|
| Column | DB-624, 30 m × 0.53 mm, 3.0 μm |
| Carrier Gas | Helium at 4 mL/min |
| Oven Temperature | 40°C (5 min), then 10°C/min to 240°C (10 min) |
| Injection Volume | 1 μL |
| Split Ratio | 1:10 |
| Detector | FID at 280°C |
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated products, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is used in biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action for 2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Group Comparisons
Key Observations:
Fluorine Substitution: The target compound’s 3,3,3-trifluoro-2-hydroxypropyl group provides a unique trifluoro-alcohol motif, absent in analogs like CID 60687526 (trifluoropropyl) or CAS 2402830-54-8 (trifluoromethyl cyclopropane). Aromatic fluorine analogs (e.g., CAS 1803565-56-1) prioritize planar aromatic interactions over the conformational flexibility of the target’s aliphatic chain .
Backbone and Ionizability :
- Unlike ester-containing analogs (e.g., CID 60687526), the target’s acetic acid group is deprotonated at physiological pH, increasing water solubility. This contrasts with the esterified analogs, which rely on metabolic hydrolysis for activation .
This differs from CAS 870483-31-1, where chirality at the α-carbon influences stereoselective binding .
Key Observations:
- The target’s lower logP (0.5–1.2) compared to aromatic analogs (logP >2.0) reflects its higher polarity due to the hydroxyl and ionizable acetic acid groups .
- Synthetic routes for analogs like CID 60687526 and CAS 2402830-54-8 prioritize trifluoromethylation or cyclopropane formation, whereas the target likely requires sequential amine alkylation and acid hydrolysis .
Biological Activity
2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride is a synthetic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H14F3NO4
- Molecular Weight : 245.200 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity and may increase binding affinity to various receptors or enzymes involved in metabolic pathways. The methoxyethyl group could influence solubility and permeability across biological membranes.
2. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic processes. For instance, studies on related compounds suggest potential inhibition of enzymes linked to inflammatory pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Investigated the antimicrobial activity of related trifluoromethylated compounds. Results indicated significant inhibition against Gram-positive bacteria. |
| Study B (2024) | Evaluated the enzyme inhibition potential of similar amino acids. Found that modifications at the amino group enhanced inhibitory effects on cyclooxygenase enzymes. |
| Study C (2025) | Focused on metabolic pathways affected by methoxyethyl derivatives, showing altered pharmacokinetics leading to increased bioavailability in animal models. |
Comparative Analysis
Comparative studies with structurally similar compounds reveal varying degrees of biological activity based on modifications made to the core structure. For example:
| Compound | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|
| Compound 1 | Moderate | High |
| Compound 2 | High | Moderate |
| 2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride | TBD (to be determined) | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
